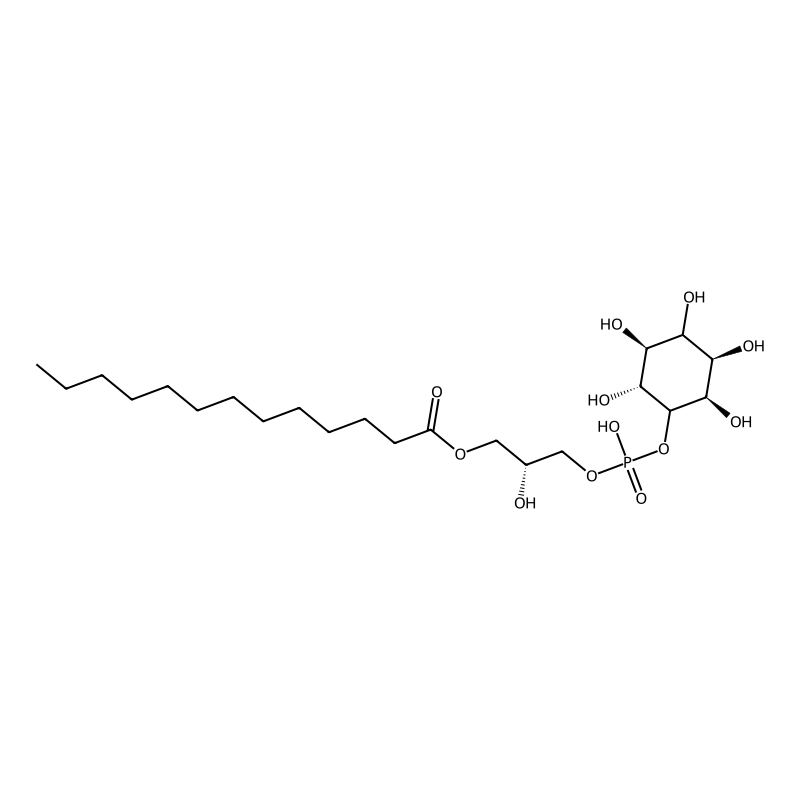

(2R)-2-hydroxy-3-{[(S)-hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl]oxy}propyl tridecanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

The compound (2R)-2-hydroxy-3-{[(S)-hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl]oxy}propyl tridecanoate is a complex organic molecule characterized by multiple functional groups including hydroxyl (-OH), phosphate (-PO4), and ester functionalities. Its structure suggests potential applications in biochemistry and pharmaceuticals due to the presence of both hydrophilic and lipophilic components, which can influence its solubility and interaction with biological membranes.

- Esterification: The formation of esters from carboxylic acids and alcohols can occur, particularly at the tridecanoate moiety.

- Phosphorylation: The phosphate group allows for potential phosphorylation reactions, which are critical in biological signaling pathways.

- Hydrolysis: The ester bonds can be hydrolyzed in the presence of water, particularly under acidic or basic conditions, leading to the release of tridecanoic acid and other products.

Enzymatic catalysis plays a significant role in these reactions within biological systems, where enzymes facilitate the conversion of substrates into products efficiently

The biological activity of this compound is likely influenced by its structural components. The presence of hydroxyl groups suggests potential antioxidant properties, while the phosphoryl group may contribute to its role in metabolic pathways. Studies on similar compounds indicate that they can exhibit various pharmacological effects such as: Predictive models have been developed to assess the biological activity spectra of compounds based on their chemical structure, which could be applied to this compound for further exploration .

The synthesis of (2R)-2-hydroxy-3-{[(S)-hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl]oxy}propyl tridecanoate may involve several steps:

- Protection of Hydroxyl Groups: Protecting groups may be used to prevent unwanted reactions during synthesis.

- Formation of the Phosphate Group: This could involve reacting a suitable precursor with phosphoric acid or a phosphate derivative.

- Esterification: The final step would typically involve the reaction between a hydroxyl group and a fatty acid derivative (tridecanoic acid) to form the ester linkage.

These methods require careful control of reaction conditions to ensure high yields and purity .

The potential applications of this compound include:

- Pharmaceuticals: As a candidate for drug development due to its bioactive properties.

- Nutraceuticals: Possible use as a dietary supplement given its structural similarity to compounds involved in metabolic regulation.

- Cosmetics: Utilization in formulations aimed at skin hydration and protection due to its hydroxyl groups.

Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies may include:

- Binding Affinity Assessments: Evaluating how well the compound interacts with specific biological targets (e.g., enzymes or receptors).

- Metabolic Pathway Analysis: Understanding how this compound is metabolized within living organisms can provide insights into its efficacy and safety.

- Toxicity Profiling: Investigating any adverse effects associated with this compound is essential for its development as a therapeutic agent.

Advanced computational tools like PASS (Prediction of Activity Spectra for Substances) can help predict these interactions based on structural characteristics .

Similar compounds that share structural features or functional groups with (2R)-2-hydroxy-3-{[(S)-hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl]oxy}propyl tridecanoate include:

- Glycerol Phosphate Derivatives

- Similarity: Contain glycerol backbone and phosphate groups.

- Unique Aspect: Varying fatty acid chains influence solubility and bioactivity.

- Phospholipids

- Similarity: Contain phosphate and fatty acid components.

- Unique Aspect: Phospholipids form bilayers in cell membranes; this compound's unique structure may influence membrane dynamics differently.

- Sugar Phosphate Compounds

- Similarity: Contain sugar moieties linked to phosphate groups.

- Unique Aspect: Often involved in energy transfer (e.g., ATP), whereas this compound may have distinct metabolic roles.

This comparison highlights the uniqueness of the target compound due to its specific stereochemistry and functional group arrangement that may confer distinct biological activities not observed in other similar compounds.